molecular formula C30H42N4O8S B8106469 (S,R,S)-AHPC-PEG2-acid

(S,R,S)-AHPC-PEG2-acid

Cat. No.: B8106469
M. Wt: 618.7 g/mol
InChI Key: SIVZLYPNCHCMRW-QSEAXJEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,R,S)-AHPC-PEG2-acid is a synthetic compound that has garnered significant interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by its chiral centers, which contribute to its stereochemical complexity and potential for diverse biological activities. The presence of polyethylene glycol (PEG) in its structure enhances its solubility and biocompatibility, making it a valuable tool in medicinal chemistry and drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S,R,S)-AHPC-PEG2-acid typically involves multiple steps, starting with the preparation of the chiral intermediates. The process often includes:

    Chiral Resolution: The separation of enantiomers to obtain the desired stereochemistry.

    PEGylation: The attachment of polyethylene glycol chains to enhance solubility and stability.

    Acid Functionalization: Introduction of the acid group to the PEGylated intermediate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Chiral Resolution: Utilizing advanced chromatographic techniques to separate enantiomers efficiently.

    Automated PEGylation: Employing automated systems to ensure consistent attachment of PEG chains.

    Batch Processing: Conducting the synthesis in large batches to meet industrial demand while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (S,R,S)-AHPC-PEG2-acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halides and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(S,R,S)-AHPC-PEG2-acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying stereochemical effects.

    Biology: Employed in the development of bioconjugates and as a probe for studying biological processes.

    Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to enhance the solubility of therapeutic agents.

    Industry: Applied in the formulation of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC-PEG2-acid involves its interaction with specific molecular targets and pathways. The chiral centers play a crucial role in determining its binding affinity and selectivity. The PEGylation enhances its pharmacokinetic properties, allowing for prolonged circulation time and improved bioavailability. The acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.

Comparison with Similar Compounds

    (R,S,R)-AHPC-PEG2-acid: A stereoisomer with different chiral configurations, leading to distinct biological activities.

    (S,S,S)-AHPC-PEG2-acid: Another stereoisomer with unique properties and applications.

    (R,R,R)-AHPC-PEG2-acid: Exhibits different pharmacokinetic and pharmacodynamic profiles compared to (S,R,S)-AHPC-PEG2-acid.

Uniqueness: this compound stands out due to its specific stereochemistry, which imparts unique biological activities and interactions. The presence of PEG enhances its solubility and biocompatibility, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions further adds to its utility in research and industrial settings.

Properties

IUPAC Name

3-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N4O8S/c1-19-26(43-18-32-19)21-7-5-20(6-8-21)16-31-28(39)23-15-22(35)17-34(23)29(40)27(30(2,3)4)33-24(36)9-11-41-13-14-42-12-10-25(37)38/h5-8,18,22-23,27,35H,9-17H2,1-4H3,(H,31,39)(H,33,36)(H,37,38)/t22-,23+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVZLYPNCHCMRW-QSEAXJEQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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